Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]- is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linking a benzenamine moiety to a 5-nitro-2-thiazolyl group. This compound is notable for its vibrant color, which makes it useful in various dyeing applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of thiazole to introduce the nitro group. Subsequently, the thiazole derivative undergoes diazotization using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with benzenamine under alkaline conditions to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring.
Oxidation: The azo group can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Reduction: 4-[(5-amino-2-thiazolyl)azo]benzenamine.
Substitution: Halogenated derivatives of the aromatic ring.
Oxidation: Cleavage products of the azo group.
Scientific Research Applications
Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]- has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo and nitro groups. The azo group can undergo reduction to form amines, which can interact with biological molecules. The nitro group can participate in redox reactions, generating reactive intermediates that can affect cellular processes. The thiazole ring enhances the compound’s ability to interact with various molecular targets, including enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-[(5-amino-2-thiazolyl)azo]-: Similar structure but with an amino group instead of a nitro group.
Benzenamine, 4-[(5-chloro-2-thiazolyl)azo]-: Contains a chloro group instead of a nitro group.
Uniqueness
Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and azo groups allows for a wide range of chemical transformations and applications .
Properties
CAS No. |
73112-80-8 |
---|---|
Molecular Formula |
C9H7N5O2S |
Molecular Weight |
249.25 g/mol |
IUPAC Name |
4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline |
InChI |
InChI=1S/C9H7N5O2S/c10-6-1-3-7(4-2-6)12-13-9-11-5-8(17-9)14(15)16/h1-5H,10H2 |
InChI Key |
RPEDSDYAMLOTPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.